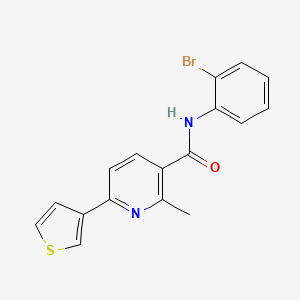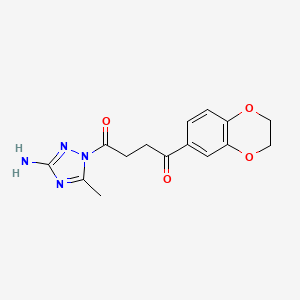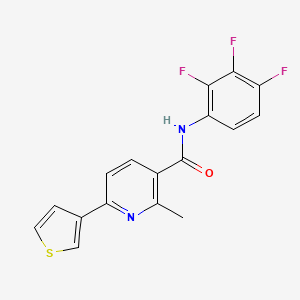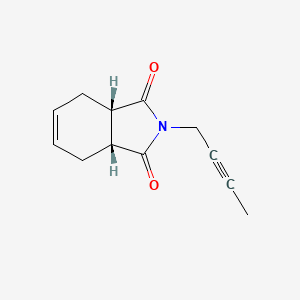
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide, also known as BPTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPTP belongs to the class of pyridinecarboxamide compounds and has a molecular formula of C19H14BrN3OS.
Mecanismo De Acción
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide is believed to exert its therapeutic effects through its ability to inhibit certain enzymes and molecules in the body. For example, this compound inhibits acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is believed to improve cognitive function in individuals with Alzheimer's disease. This compound also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, this compound has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. This compound has also been shown to reduce inflammation in the body, which can have a positive impact on various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is its ability to inhibit specific enzymes and molecules in the body, which can help researchers understand the mechanisms of certain diseases and conditions. However, a limitation of using this compound in lab experiments is that it may not accurately reflect the effects of the compound in a living organism, as lab experiments are typically conducted on isolated cells or tissues.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide. One future direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Another future direction is to explore its potential as an anti-cancer agent, as some studies have suggested that this compound may have anti-tumor properties. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide involves the reaction of 2-bromoaniline with 2-acetylthiophene in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid chloride. The final product is obtained through recrystallization using ethanol as a solvent.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. One such study explored the use of this compound as a potential treatment for Alzheimer's disease. The study found that this compound could inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory. Another study investigated the use of this compound as a potential anti-inflammatory agent. The study found that this compound could inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-13(6-7-15(19-11)12-8-9-22-10-12)17(21)20-16-5-3-2-4-14(16)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCTPGWKAHMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylaniline](/img/structure/B7683422.png)
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)


![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)

![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)
![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)
